molecular formula C13H9ClO B1143863 3-ChloroBenzophenone CAS No. 1076-78-0

3-ChloroBenzophenone

Cat. No.: B1143863
CAS No.: 1076-78-0
M. Wt: 216.66296
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Description

Significance of Halogenated Benzophenones in Contemporary Organic Synthesis

Halogenated benzophenones are a class of organic compounds that have garnered significant interest in modern organic synthesis. Their structural motif, featuring a diarylketone core with one or more halogen substituents, imparts unique chemical and physical properties that make them valuable as versatile building blocks and functional molecules. nih.govontosight.ai The presence of halogens, such as chlorine, bromine, or fluorine, on the aromatic rings influences the electronic nature of the molecule, affecting its reactivity and photochemical behavior. vulcanchem.com

These compounds serve as key intermediates in the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical properties. ontosight.aisinocurechem.com For instance, the carbon-halogen bond can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of intricate molecular architectures. Furthermore, the ketone group itself is a reactive handle for numerous transformations. vulcanchem.com

In the realm of medicinal chemistry, halogenated benzophenones are precursors to various bioactive compounds. nih.govontosight.ai The incorporation of a halogen atom can enhance the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For example, derivatives of 2-aminobenzophenones, which can be halogenated, are crucial synthons for the preparation of biologically active heterocyclic compounds. asianpubs.org

Moreover, the photochemical properties of benzophenones are well-documented, and halogenation can fine-tune these characteristics. wikipedia.org They are widely used as photoinitiators in polymerization processes and as photosensitizers in various photochemical reactions. wikipedia.orgresearchgate.net The ability of benzophenones to absorb UV light and transfer the energy to other molecules makes them valuable tools in both industrial applications and fundamental research. wikipedia.org

Fundamental Research Trajectories and Scope of 3-Chlorobenzophenone (B110928) Investigations

This compound, a specific member of the halogenated benzophenone (B1666685) family, has been the subject of focused research due to its unique substitution pattern and resulting reactivity. vulcanchem.comchemicalbook.com The chlorine atom at the meta-position of one of the phenyl rings exerts a distinct electronic influence on the molecule, which in turn governs its behavior in chemical reactions. vulcanchem.com

A primary area of investigation for this compound is its utility as a precursor in the synthesis of pharmaceutical agents. It is a known reagent in the preparation of various medicinal compounds, including antitumor kinesin spindle protein inhibitors. chemicalbook.comchemicalbook.com Its structure serves as a key building block for creating the specific molecular frameworks required for therapeutic activity. vulcanchem.com

The synthesis of this compound itself is a subject of study, with methods like the Friedel-Crafts acylation of benzene (B151609) with 3-chlorobenzoyl chloride being a common route. prepchem.com Research also extends to the synthesis of derivatives of this compound, such as 3-nitro-4-chlorobenzophenone, which is an important intermediate for other pharmaceuticals. google.com

Furthermore, the photochemical behavior of this compound is of significant interest. Studies have explored the influence of the chloro substituent's position on the triplet reactivity of benzophenone derivatives. chemicalbook.comchemicalbook.com Research indicates that the 3-chloro-substituted benzophenone triplet exhibits hydrogen abstraction capabilities similar to the parent benzophenone, a key process in many photochemical reactions. chemicalbook.comchemicalbook.com This makes it a valuable compound for mechanistic studies in photochemistry.

Investigations into the reactivity of this compound also include its participation in reactions like the McMurry reaction, where it can lead to the formation of "abnormal" but interesting products like multi-halogenated 9,10-diphenylanthracenes. ust.hk These studies highlight the compound's potential for creating novel and complex molecular structures.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C13H9ClO scbt.com
Molecular Weight 216.66 g/mol scbt.com
Melting Point 82-84 °C merckmillipore.com
Boiling Point 332 °C chemicalbook.com
Appearance White to almost white powder or crystals chemicalbook.com

Properties

CAS No.

1076-78-0

Molecular Formula

C13H9ClO

Molecular Weight

216.66296

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 3 Chlorobenzophenone

Photochemical Transformations and Excited State Dynamics

The photochemistry of 3-chlorobenzophenone (B110928), like other benzophenone (B1666685) derivatives, is characterized by the formation of a triplet excited state upon light absorption. vulcanchem.com This triplet state is a key intermediate that can engage in several significant processes. vulcanchem.com

Photoreduction Mechanisms and Hydrogen Abstraction Processes

Upon photoexcitation, this compound can undergo photoreduction, a process that typically involves the abstraction of a hydrogen atom from a suitable donor. Studies have shown that the triplet state of this compound exhibits hydrogen abstraction capabilities similar to the parent benzophenone triplet. vulcanchem.comchemicalbook.com In a solvent like isopropyl alcohol (IPA), the excited this compound abstracts a hydrogen atom to form a 3-chloro-diphenylketyl radical. hku.hkresearchgate.net This process is a hallmark of the photoreactivity of many benzophenones, leading to the formation of ketyl radicals which are key intermediates in subsequent reactions. wikipedia.org

The general mechanism for the photoreduction of benzophenones involves the initial excitation to a singlet state, followed by efficient intersystem crossing to the triplet state. wikipedia.orglibretexts.org This triplet state then abstracts a hydrogen atom from a donor molecule. wikipedia.org

Triplet State Reactivity and Radical Intermediates

The triplet state of this compound is a diradical species with a high degree of reactivity. wikipedia.orglibretexts.org Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy has been instrumental in studying the photoreduction reactions and the transient species involved. hku.hk In isopropyl alcohol, the formation of the 3-chloro-diphenylketyl radical has been observed. chemicalbook.comhku.hk This radical can then undergo further reactions, such as recombination with other radicals present in the solution. For instance, it can react with a dimethylketyl radical (formed from the isopropyl alcohol solvent) to create a light-absorbing transient species. hku.hk

In aqueous solutions, such as a mixture of acetonitrile (B52724) and water, the 3-chloro-diphenylketyl radical is also formed, albeit at a slower rate compared to in isopropyl alcohol. hku.hk In this environment, the transient species can be formed through the reaction of the ketyl radical with hydroxyl radicals. hku.hk The study of these radical intermediates provides crucial insights into the photochemical pathways of this compound.

Influence of Substituent Position on Triplet Reactivity

The position of the chlorine substituent on the benzophenone scaffold significantly influences its photochemical behavior. Research comparing this compound with its isomers, such as 2-chlorobenzophenone (B131818) and 4-chlorobenzophenone (B192759), has revealed important structure-reactivity relationships. vulcanchem.comchemicalbook.com

Studies have shown that this compound and 4-chlorobenzophenone triplets have similar hydrogen abstraction abilities to the unsubstituted benzophenone triplet. chemicalbook.comhku.hk However, a 2-chloro substituent has been found to decrease the hydrogen abstraction capability of the substituted benzophenone triplet. vulcanchem.comchemicalbook.com This is contrary to the simple expectation that an electron-withdrawing group would enhance photoreduction activity. chemicalbook.com Density functional theory (DFT) calculations suggest that the 2-chloro substituent alters the geometry and electron density of the molecular orbitals of the benzophenone triplet, thereby reducing its hydrogen abstraction ability. hku.hk

Reactions Under Strongly Basic Conditions

In the presence of strong bases, this compound can undergo substitution reactions through mechanisms that differ significantly from its photochemical transformations. These reactions highlight the reactivity of the chloro-substituted aromatic ring.

Aryne Mechanisms in Substitution Reactions

Under strongly basic conditions, such as in the presence of potassium amide in liquid ammonia (B1221849), this compound can react via an aryne (benzyne) mechanism. brocku.caias.ac.in This mechanism involves a 1,2-elimination of hydrogen chloride from the aromatic ring to form a highly reactive aryne intermediate. ias.ac.inmasterorganicchemistry.com The formation of the aryne is facilitated by the strong base abstracting a proton from the carbon adjacent to the chlorine-bearing carbon. masterorganicchemistry.com

Once formed, the aryne intermediate is susceptible to nucleophilic attack. The nucleophile, in this case, the amide ion or another nucleophile present in the reaction mixture, can add to either carbon of the "triple" bond of the aryne. masterorganicchemistry.com For a meta-substituted chlorobenzene (B131634) like this compound, this can lead to the formation of a mixture of isomeric products. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the substituent on the aryne. masterorganicchemistry.com

Nucleophilic Substitution Pathways

In addition to the aryne mechanism, direct nucleophilic aromatic substitution (SNAr) can also occur, particularly if the aromatic ring is activated by electron-withdrawing groups. smolecule.com While the benzoyl group is electron-withdrawing, the SNAr mechanism for unactivated aryl halides like this compound typically requires harsh conditions. The reaction of 2'- and 3'-chlorobenzamido derivatives with potassium amide in ammonia has been shown to proceed through an aryne mechanism for the 3'-chloro isomer, while both aryne and nucleophilic substitution mechanisms are possible for the 2'-chloro isomer. brocku.ca

The competition between the aryne pathway and direct nucleophilic substitution depends on factors such as the nature of the substrate, the base, the nucleophile, and the reaction conditions. For instance, the reaction of 1-o- and 1-m-chlorobenzoylisoquinolines with amide ion can proceed through substitution or aryne mechanisms depending on the isomer. cdnsciencepub.com

Electrophilic and Nucleophilic Reactivity Profiles

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional components: the benzoyl group, the phenyl group, and the chlorine atom at the meta-position of one of the phenyl rings. The carbonyl group and the chlorine substituent are the main sites influencing its reactivity. The carbonyl group offers a location for nucleophilic attack, while the chlorine atom, through its electron-withdrawing effects, modifies the reactivity of the aromatic ring. vulcanchem.com

This compound can undergo electrophilic aromatic substitution. However, its reactivity in such reactions is influenced by the deactivating, meta-directing nature of the benzoyl group and the weakly deactivating, ortho-, para-directing nature of the chloro substituent. The chlorine atom at the meta position results in a specific electron distribution across the molecule. vulcanchem.com

The carbonyl group's carbon atom is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is a characteristic feature of benzophenones. vulcanchem.comsmolecule.com Theoretical studies using Fukui and Parr indices on the related compound 6-amino-3-chlorobenzophenone have indicated that the nitrogen site is the most electrophilic (prone to nucleophilic attack), while the oxygen of the carbonyl group is the most nucleophilic (prone to electrophilic attack). chemrevlett.com

In reactions involving strong bases like potassium amide in liquid ammonia, this compound can react via an aryne mechanism. brocku.cabrocku.ca This involves the formation of a highly reactive benzyne (B1209423) intermediate. Furthermore, nucleophilic substitution reactions of this compound can be facilitated by electron transfer processes, which may be initiated by photo-stimulation. researchgate.net

Interactive Data Table: Reactivity Sites of Substituted Benzophenones

CompoundMost Electrophilic Site (for Nucleophilic Attack)Most Nucleophilic Site (for Electrophilic Attack)Reference
6-Amino-3-chlorobenzophenoneN24O22 chemrevlett.com

Condensation and Cyclization Reactions

The carbonyl group of this compound is a key participant in condensation and cyclization reactions. These reactions are fundamental in synthesizing more complex molecular architectures.

One notable example is the Friedlander synthesis, a condensation-cyclization reaction. In a study, 6-amino-3-chlorobenzophenone was reacted with acetylacetone (B45752) in the presence of hydrochloric acid to synthesize 5-acetyl-9-chlorophenylquinoline. chemrevlett.com Similarly, a one-pot condensation of 2-amino-5-chlorobenzophenone (B30270) with acetylacetone (pentane-2,4-dione) in the presence of sulfuric acid has been used to produce 3-acetyl-6-chloro-2-methyl-4-phenylquinoline. researchgate.net

Furthermore, derivatives of this compound have been shown to undergo intramolecular cyclization reactions. For instance, 2-(N-methyl)-dichloroacetamido-5-chlorobenzophenone, when treated with an aqueous-alcoholic solution of sodium acetate, undergoes a cyclization to form 1-methyl-3-hydroxy-3-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2,4-dione. cdnsciencepub.com In another example, 2-(2-azido-N-methylacetamido)-5-chlorobenzophenone can be converted to diazepam through reductive cyclization using hydrogen and a palladium catalyst or hydrazine (B178648). google.com

The reaction of 2-amino-3'-chlorobenzophenone with potassium amide in ammonia has been shown to produce N-benzoylacridone through a mechanism involving an aryne intermediate. brocku.cabrocku.ca Additionally, the acid-catalyzed hydrolysis of diazepam, which produces 2-(N-methylamino)-5-chlorobenzophenone, can lead to subsequent cyclization reactions, forming acridinone (B8587238) derivatives under certain conditions. nih.gov

Interactive Data Table: Examples of Condensation and Cyclization Reactions

ReactantsReagents/ConditionsProductReaction TypeReference
6-Amino-3-chlorobenzophenone, AcetylacetoneHydrochloric acid5-Acetyl-9-chlorophenylquinolineCondensation-cyclization (Friedlander synthesis) chemrevlett.com
2-Amino-5-chlorobenzophenone, AcetylacetoneSulfuric acid, Ethanol, Reflux3-Acetyl-6-chloro-2-methyl-4-phenylquinolineCondensation-cyclization researchgate.net
2-(N-methyl)-dichloroacetamido-5-chlorobenzophenoneSodium acetate, Aqueous-alcoholic solution1-Methyl-3-hydroxy-3-phenyl-6-chloro-1,2,3,4-tetrahydroquinoline-2,4-dioneIntramolecular cyclization cdnsciencepub.com
2-(2-azido-N-methylacetamido)-5-chlorobenzophenoneHydrogen, Palladium catalyst or HydrazineDiazepamReductive cyclization google.com
2-Amino-3'-chlorobenzophenonePotassium amide, AmmoniaN-BenzoylacridoneCyclization via aryne mechanism brocku.cabrocku.ca

Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation Studies

Time-Resolved Spectroscopic Techniques for Kinetic Studies

To study the fleeting intermediates and rapid reaction steps involved in photochemical processes, time-resolved spectroscopy is the tool of choice. This technique allows researchers to observe molecular changes on incredibly short timescales.

Nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy is a powerful method for studying the transient species formed during photochemical reactions. hku.hkmdpi.comnih.govnih.gov In the case of 3-chlorobenzophenone (B110928) (3-ClBP), ns-TR³ has been employed to investigate its photoreduction reactions. hku.hkresearchgate.netacs.org

Studies have shown that the triplet state of 3-ClBP exhibits similar hydrogen abstraction capabilities to the parent benzophenone (B1666685) molecule. hku.hkacs.org When 3-ClBP is in the presence of a hydrogen-donor solvent like isopropyl alcohol, it undergoes a hydrogen abstraction reaction, leading to the formation of a 3-chloro-diphenylketyl (3-Cl-DPK) radical. hku.hkresearchgate.net This radical intermediate is a key species in the reaction pathway and its formation and subsequent reactions can be monitored using ns-TR³. The technique provides vibrational spectra of these short-lived radicals, allowing for their structural identification, often aided by density functional theory (DFT) calculations. hku.hk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Product Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural elucidation of this compound and its reaction products. nist.govrsc.org The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. chemicalbook.com

For this compound, the aromatic protons and carbons of the two phenyl rings give rise to a complex pattern of signals in the NMR spectra. The substitution pattern on the chlorinated ring influences the chemical shifts of the nearby protons and carbons, allowing for their assignment. For instance, in a derivative of this compound, specific proton signals can be assigned to their positions on the phenyl rings based on their chemical shift (δ) and coupling constants (J).

Table 1: Representative ¹H NMR Data for a this compound Derivative

Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Assignment
7.82 d 7.1 2H
7.57 t 7.4 1H
7.47 t 7.6 2H
7.34 - 7.32 m 1H
7.28 t 7.8 1H
7.17 d 7.6 1H
7.10 d 8.8 3H
6.87 d 8.9 2H
5.76 s 1H
3.80 s 3H

Note: This data is for a specific derivative and serves as an example of the type of information obtained from ¹H NMR.

To unravel more complex structures and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are utilized. hku.hk These experiments provide correlation maps that show relationships between different nuclei. rsc.orgoregonstate.eduoxinst.comcolumbia.edu

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps to establish the connectivity of proton networks within the molecule. rsc.orgoregonstate.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.orgoregonstate.edunanalysis.commagritek.com This is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. rsc.orgoregonstate.edumagritek.com HMBC is crucial for piecing together the carbon skeleton of a molecule and for identifying quaternary carbons (carbons with no attached protons). columbia.edu

By combining the information from these 1D and 2D NMR experiments, chemists can confidently determine the complete chemical structure of this compound derivatives formed in a reaction. rsc.orgoregonstate.edu

Proton (¹H) NMR and Carbon-13 (¹³C) NMR

Vibrational Spectroscopy (Infrared, IR) in Reaction Monitoring and Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying functional groups within a molecule. hku.hkresearchgate.netacs.orgnist.govoregonstate.edu The absorption of infrared radiation causes specific bonds in a molecule to vibrate at characteristic frequencies.

In the context of this compound, the IR spectrum is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. This peak typically appears in the region of 1650-1670 cm⁻¹. rsc.org The spectrum also shows characteristic absorptions for the C-Cl bond and the aromatic C-H and C-C bonds. nist.gov IR spectroscopy is particularly useful for monitoring reactions involving the carbonyl group. For example, in a reduction reaction where the ketone is converted to an alcohol, the disappearance of the strong C=O stretching peak and the appearance of a broad O-H stretching band would be clear indicators of the reaction's progress. oregonstate.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type
~1660 C=O stretch
~3060 Aromatic C-H stretch
~1590, 1470, 1430 Aromatic C=C stretch
~700-800 C-Cl stretch

Note: These are approximate values and can vary slightly depending on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. hku.hkrsc.orgthermofisher.com In a mass spectrometer, a molecule is ionized, and the resulting charged species are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic isotopic pattern is observed for the molecular ion peak and any chlorine-containing fragments, with two peaks separated by two mass units in an approximate 3:1 intensity ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

When the ionized molecule fragments, it breaks apart in a predictable manner. The analysis of these fragment ions provides a fingerprint that can help to confirm the structure of the molecule. For this compound, common fragmentation pathways would involve cleavage at the carbonyl group, leading to the formation of benzoyl and chlorobenzoyl cations.

Table 3: List of Chemical Compounds

Compound Name
This compound
Benzophenone
Isopropyl alcohol
3-Chloro-diphenylketyl radical
Chlorine
Carbon
Benzoyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for investigating the electronic structure and photochemical behavior of this compound. This method measures the absorption of UV or visible light by the molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wisdomlib.org The resulting spectrum provides critical information on the electronic transitions within the molecule, aiding in both qualitative identification and quantitative analysis. ijnrd.org For compounds like this compound, UV-Vis spectroscopy is instrumental in characterizing the electronic transitions associated with its chromophoric groups—the carbonyl group and the phenyl rings.

The UV-Vis spectrum of a molecule is dictated by the types of electronic transitions that can occur upon light absorption. The primary transitions observed for benzophenones are the n→π* (an electron from a non-bonding orbital moves to an anti-bonding π orbital) and π→π* (an electron from a bonding π orbital moves to an anti-bonding π* orbital) transitions. ijnrd.orgslideshare.net The carbonyl group's non-bonding lone pair electrons are responsible for the characteristic, lower-energy n→π* transition, while the aromatic system gives rise to the more intense π→π* transitions. nih.govoregonstate.edu

Detailed Research Findings

Research has utilized UV-Vis spectroscopy to determine the absorption characteristics of this compound. The absorption maxima (λmax) are key parameters derived from these studies, which are influenced by the molecular structure and the solvent used. oregonstate.edu The National Institute of Standards and Technology (NIST) has compiled spectral data for this compound, providing a reference for its electronic absorption properties. nist.gov Similarly, data available through the Hazardous Substances Data Bank (HSDB) reports a maximum absorption in alcohol at 260 nm. nih.gov

The study of related benzophenone derivatives through theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) complements experimental UV-Vis data. chemrevlett.com These computational approaches help to assign the observed absorption bands to specific electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), providing deeper insight into the molecule's electronic properties. chemrevlett.comresearchgate.net

The following table summarizes the reported UV-Vis absorption data for this compound.

Solventλmax (nm)Molar Absorptivity (log ε)Transition TypeReference
Alcohol2604.32Not Specified nih.gov
Not SpecifiedUV/Visible Spectrum Available nist.gov

Application in Photochemical Analysis

Beyond simple characterization, UV-Vis spectroscopy is a dynamic tool for studying the photochemical mechanisms and kinetics of this compound. Benzophenones are well-known photosensitizers, and their excited triplet states, generated upon UV irradiation, are highly reactive. researchgate.net UV-Vis spectroscopy allows researchers to monitor the progress of photochemical reactions in real-time. For instance, in photocross-linking applications where benzophenone-containing polymers are used, the disappearance of the characteristic benzophenone absorption peak as a function of UV irradiation time can be tracked to determine the reaction kinetics. researchgate.netacs.org This provides quantitative data on the efficiency and rate of the photochemical process. acs.org The technique is also essential for studying the photodegradation of the compound and identifying the formation of photoproducts by observing changes in the absorption spectrum. researchgate.net

Computational and Theoretical Chemistry Studies of 3 Chlorobenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics and chemical behavior of 3-Chlorobenzophenone (B110928). These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For derivatives of benzophenone (B1666685), DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d), 6-311G(d,p), 6-311++G(d,p)), are employed to optimize the molecular geometry and predict a range of properties. nih.govchemrevlett.comjconsortium.com These calculations are crucial for understanding the influence of the chloro-substituent on the molecule's reactivity. chemicalbook.com For instance, studies on similar chlorobenzophenone compounds have utilized DFT to analyze vibrational spectra and structural parameters, showing good agreement with experimental data. chemrevlett.comacs.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. sryahwapublications.comresearchgate.net A smaller energy gap suggests higher reactivity and the possibility of charge transfer within the molecule. researchgate.netorientjchem.org For related benzophenone derivatives, HOMO-LUMO analysis has been used to explain electron delocalization and bioactivity. researchgate.net In a study of 6-amino-3-chlorobenzophenone, the HOMO and LUMO energies were calculated to understand the molecule's reactivity and stability. chemrevlett.com

Table 1: Frontier Orbital Energies for a Related Benzophenone Derivative

Parameter Energy (eV)
E(HOMO) -6.049
E(LUMO) -2.276
Energy Gap (ΔE) 3.773

Data derived from a study on 6-amino-3-chlorobenzophenone using B3LYP/6-311G(d,p) level of theory. chemrevlett.com

Determination of Global Chemical Descriptors and Electrostatic Surface Potential

Global chemical descriptors, derived from the energies of frontier orbitals, provide quantitative measures of a molecule's reactivity. chemrevlett.com These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. chemrevlett.com

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. readthedocs.io It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net For substituted benzophenones, MEP analysis reveals the reactive sites and can be important in understanding biological activities. researchgate.net

Table 2: Global Chemical Descriptors for a Related Benzophenone Derivative

Descriptor Value
Electronegativity (χ) (eV) 4.162
Chemical Hardness (η) (eV) 3.773
Chemical Softness (S) (eV⁻¹) 0.265
Electrophilicity Index (ω) (eV) 2.295

Data derived from a study on 6-amino-3-chlorobenzophenone using B3LYP/6-311G(d,p) level of theory. chemrevlett.com

Molecular Energetics and Thermodynamic Parameter Calculation

The study of molecular energetics involves determining the thermodynamic stability of a molecule. Experimental techniques like rotating bomb combustion calorimetry and the Knudsen-effusion technique have been used to determine the standard molar enthalpies of formation (ΔfH°m) and sublimation (ΔcrgH°m) for crystalline chlorobenzophenones, including the 3-chloro isomer. nih.govresearchgate.net These experimental values can be complemented and validated by computational methods. nih.gov

DFT calculations are also employed to compute various thermodynamic parameters such as:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Gibbs free energy (G)

Entropy (S) worldscientific.comderpharmachemica.com

These calculations can be performed at different temperatures to understand the thermodynamic stability of the molecule under various conditions. worldscientific.com For instance, studies on 6-amino-3-chlorobenzophenone have shown that it is thermodynamically more stable compared to other related molecules based on its lower Gibbs free energy. chemrevlett.com

Table 3: Calculated Thermodynamic Parameters for a Related Benzophenone Derivative

Parameter Value
Enthalpy (kcal/mol) -801.38
Gibbs Free Energy (kcal/mol) -801.44
Entropy (cal/mol·K) 118.06

Data derived from a study on 6-amino-3-chlorobenzophenone. chemrevlett.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules like this compound. This involves identifying the most stable conformers (rotational isomers) and their relative energies. Potential energy surface scans, where the energy is calculated as a function of specific dihedral angles, are a common computational technique for this purpose. orientjchem.org

Prediction of Spectroscopic Properties

Computational methods are widely used to predict and interpret spectroscopic data. For this compound and its derivatives, DFT calculations can simulate vibrational spectra (FT-IR and FT-Raman), which aids in the assignment of experimentally observed vibrational modes. researchgate.netdntb.gov.ua Furthermore, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions, excitation energies, and oscillator strengths. chemrevlett.comresearchgate.net These theoretical spectra often show good agreement with experimental results and are invaluable for the structural characterization of the molecule. chemrevlett.comresearchgate.net

Applications of 3 Chlorobenzophenone in Advanced Organic Synthesis and Materials Science

Role as Photoinitiators in Polymerization Processes

3-Chlorobenzophenone (B110928), a derivative of benzophenone (B1666685), serves as a photoinitiator, a molecule that upon absorption of light, typically in the ultraviolet (UV) range, generates reactive species that initiate a polymerization reaction. sinocurechem.comresearchgate.net This property is crucial in various industrial applications, particularly in UV-curable coatings, inks, and adhesives, where rapid curing is essential. made-in-china.comjustdial.com

The mechanism of photoinitiation by benzophenone derivatives generally falls under the category of a Type II or hydrogen-abstraction process. trea.com Upon exposure to UV radiation, the this compound molecule is excited to a triplet state. researchgate.net In this excited state, it can abstract a hydrogen atom from a suitable donor molecule, often a tertiary amine or an alcohol co-initiator present in the formulation. google.com This hydrogen abstraction process results in the formation of a ketyl radical from the benzophenone derivative and a new radical from the co-initiator. Both of these newly formed radicals can then initiate the polymerization of monomers, such as acrylates, leading to the formation of a cross-linked polymer network. researchgate.netgoogle.com

The inclusion of a chlorine atom on the benzophenone structure can influence its photochemical properties, such as its absorption spectrum and the reactivity of the excited state. Research has shown that various substituted benzophenones, including chlorinated derivatives, are effective photoinitiators. chemicalbook.com The efficiency of the photoinitiation process can be critical for achieving desired material properties, such as hardness, adhesion, and chemical resistance in the final cured product. made-in-china.com

Table 1: General Properties of Benzophenone-based Photoinitiators

PropertyDescription
Initiation Type Type II (Hydrogen-abstraction)
Activation UV light absorption
Mechanism Formation of an excited triplet state, followed by hydrogen abstraction from a co-initiator to generate free radicals.
Co-initiators Typically tertiary amines, alcohols, or ethers. google.com
Applications UV-curable coatings, inks, adhesives, and dental resins. made-in-china.comscielo.br

Precursor in the Synthesis of Heterocyclic Chemical Compounds

This compound and its derivatives are valuable precursors in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

Quinoline (B57606) Derivatives Synthesis via Friedländer Reaction

The Friedländer annulation is a widely used chemical reaction for the synthesis of quinoline and substituted quinoline derivatives. nih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. scispace.com Derivatives of this compound, specifically 2-amino-5-chlorobenzophenone (B30270), serve as key substrates in this synthesis. academie-sciences.frijcce.ac.ir

In this context, 2-amino-5-chlorobenzophenone reacts with various ketones and β-dicarbonyl compounds in the presence of a catalyst to yield a range of poly-substituted quinolines. scispace.comacademie-sciences.fr The reaction is often carried out under solvent-free conditions or in green solvents like glycerol, with various catalysts such as cuprous triflate, niobium(V) chloride, or silica-supported P2O5 being employed to enhance efficiency and yield. scispace.comijcce.ac.ircore.ac.uk The resulting 6-chloro-4-phenylquinoline scaffold is a key structural motif in molecules with potential biological activities.

Table 2: Examples of Catalysts Used in Friedländer Synthesis with 2-amino-5-chlorobenzophenone

CatalystReaction ConditionsReference
Cuprous triflate (Cu(OTf)₂)Solvent-free, room temperature or 60°C scispace.com
Silica-supported P₂O₅Solvent-free, 80°C ijcce.ac.ir
Niobium(V) chloride (NbCl₅)Glycerol, elevated temperature core.ac.ukpnu.ac.ir
Sulfonyl Imidazolium Salts- ingentaconnect.com

Acridone (B373769) Synthesis Pathways

Acridone and its derivatives are another important class of nitrogen-containing heterocyclic compounds with significant biological activities. rsc.org The synthesis of the acridone core can be achieved through several pathways, with the Ullmann condensation being a traditional method. rsc.orgconicet.gov.ar This reaction involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization. conicet.gov.ar

While direct synthesis from this compound is less common, its structural components are relevant to building blocks used in acridone synthesis. For instance, the synthesis of certain acridone derivatives involves the reaction of 2-aminobenzophenones. asianpubs.org A study has shown that 2-benzamido-3'-chlorobenzophenone, a derivative related to this compound, can be converted to N-benzoylacridone through a reaction involving an aryne intermediate when treated with potassium amide in ammonia (B1221849). brocku.ca This highlights the utility of the chlorinated benzophenone framework in constructing the acridone ring system through intramolecular cyclization strategies.

Benzodiazepine (B76468) Precursors and Related Scaffold Synthesis

Derivatives of this compound are critically important precursors in the synthesis of benzodiazepines, a class of psychoactive drugs. mit.edu Specifically, 2-amino-5-chlorobenzophenone is a key starting material for the synthesis of diazepam, a widely known benzodiazepine. collegedunia.com

Development of Novel Organic Building Blocks and Reagents

This compound is a versatile organic building block, serving as a fundamental starting material for the creation of more complex molecules in medicinal chemistry, materials science, and organic synthesis. cymitquimica.comwikipedia.org Its structure, featuring a reactive ketone and a chlorinated phenyl ring, allows for a variety of chemical transformations.

The presence of the chloromethyl group in related compounds like 3-(chloromethyl)benzophenone (B13762313) further enhances its utility, providing a reactive site for nucleophilic substitution reactions. This reactivity is exploited in the synthesis of bioactive molecules and heterocyclic derivatives. this compound itself, by virtue of its two aromatic rings and a central carbonyl group, provides a rigid scaffold that can be functionalized to develop novel reagents and materials. cymitquimica.com For example, it can be a precursor for synthesizing other substituted benzophenones with tailored electronic and photophysical properties for specific applications, such as advanced photoinitiators or UV absorbers. sinocurechem.comgoogle.com Its role as a synthon allows chemists to introduce the benzophenone moiety into larger, more complex structures, contributing to the development of new drugs, polymers, and functional materials. asianpubs.org

Future Directions and Emerging Research Areas

Innovations in Catalytic Systems for 3-Chlorobenzophenone (B110928) Transformations

The transformation of this compound and the synthesis of its derivatives are heavily reliant on catalytic processes. Future research is focused on developing more efficient, selective, and reusable catalytic systems. A primary area of innovation involves moving beyond traditional stoichiometric Lewis acids, like aluminum chloride, which are commonly used in Friedel-Crafts acylation to produce benzophenones. sinocurechem.comwikipedia.org The drive is towards heterogeneous catalysts that offer easier separation, recyclability, and reduced environmental impact. sinocurechem.com

Promising alternatives include reusable solid acid catalysts such as zeolites and polymer-supported catalysts. sinocurechem.com These materials can provide environmental and economic benefits over their homogeneous counterparts. Furthermore, palladium-based catalysts are being explored for various cross-coupling reactions to create more complex molecules from this compound precursors. jst.go.jpresearchgate.net Innovations in this area include the development of highly active and reusable supported catalytic systems, such as polymeric imidazole-Pd complexes that can operate at very low concentrations (mol ppm level). jst.go.jp

Another emerging frontier is photocatalysis. Recent studies have shown that plasmonic photocatalytic systems, such as Cu@CdS, can activate inert aryl chlorides, including derivatives of chlorobenzophenone, for cross-coupling and other transformations using visible light or even natural sunlight. dicp.ac.cn This approach offers a potentially greener and more energy-efficient alternative to traditional thermal methods.

Catalyst TypeExample(s)Application AreaKey Advantages
Heterogeneous Acid Catalysts Zeolites, Polymer-supported catalystsFriedel-Crafts AcylationReusability, Reduced waste, Economic benefits sinocurechem.com
Supported Metal Complexes Polymeric imidazole-Pd complexesCross-coupling ReactionsHigh activity (mol ppm), Reusability, Low metal leaching jst.go.jp
Photocatalysts Plasmonic Cu@CdSAryl Halide Activation, Cross-couplingUse of light energy, High efficiency, Mild reaction conditions dicp.ac.cn
Organocatalysts Prolinamide-based ionic liquidsAsymmetric ReactionsMetal-free, Environmentally benign, High selectivity oiccpress.com

Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly influencing the synthesis of and with this compound. Research is focused on minimizing hazardous waste, reducing energy consumption, and using renewable resources. A key trend is the replacement of toxic solvents and reagents with more environmentally friendly alternatives. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. umich.eduactascientific.com This technique has been successfully applied to the synthesis of various benzophenone (B1666685) derivatives, demonstrating its potential for more energy-efficient processes. actascientific.comresearchgate.net

The use of organocatalysts, which are small, metal-free organic molecules, represents another significant green chemistry approach. rsc.org These catalysts can promote reactions with high efficiency and selectivity, avoiding the toxicity and disposal issues associated with heavy metal catalysts. Additionally, researchers are exploring the use of greener solvents, such as ionic liquids or water, and even solvent-free conditions to further improve the environmental profile of synthetic methods. oiccpress.comnih.gov Photochemical reactions that utilize sunlight as a clean energy source are also being developed for transformations like the reduction of benzophenones.

Design and Synthesis of Advanced Materials Incorporating this compound Moieties

The unique photochemical properties of the benzophenone core make this compound a valuable building block for advanced materials. Its ability to act as a photoinitiator is widely exploited in UV-curable coatings, inks, and resins, where it initiates polymerization upon exposure to UV light. Future research is aimed at designing novel polymers and materials where the this compound moiety is strategically incorporated to impart specific functions.

One area of focus is the development of photoactive polymers for applications in electronics and optoelectronics. smolecule.com By incorporating the chlorobenzophenone structure into the polymer backbone, scientists aim to create materials with tailored light-harvesting or light-emitting properties. The reactive chlorine atom on the phenyl ring provides a convenient handle for further functionalization, allowing for the synthesis of complex polymer architectures and functionalized materials.

Derivatives of this compound are also being investigated for their potential in creating materials with specific biological or chemical recognition capabilities. The structural framework of benzophenones is found in many biologically active compounds, and leveraging this for material design is an active area of research. solubilityofthings.comacs.org

Material TypeFunction of this compound MoietyPotential Application
UV-Curable Polymers PhotoinitiatorCoatings, Inks, Adhesives
Photoactive Polymers Light-harvesting/emitting componentElectronics, Optoelectronics smolecule.com
Functionalized Resins Linker/Solid SupportPeptide Synthesis smolecule.com
Specialty Polymers UV StabilizerImproving material longevity

Interdisciplinary Research at the Interface of Synthetic Chemistry and Material Science

The development of next-generation materials based on this compound lies at the nexus of synthetic chemistry and material science. This interdisciplinary approach involves a synergistic workflow where synthetic chemists design and create novel benzophenone derivatives with specific functionalities, and material scientists then integrate these molecules into larger systems and characterize their properties.

A significant area of this collaborative research is the development of novel catalytic systems that are not only efficient for synthesis but are also integral parts of the final material. For example, creating catalytic membranes or polymer-immobilized catalysts for use in microflow reactors combines advanced synthesis with process engineering and material science. jst.go.jp Such systems allow for continuous production and easy separation, bridging the gap between laboratory-scale synthesis and industrial application. jst.go.jp

Furthermore, the synthesis of metal-organic frameworks (MOFs) using benzophenone-derived linkers is a burgeoning field. researchgate.net These highly porous materials have vast potential in catalysis, gas storage, and separation. The collaboration between synthetic chemists who design the organic linkers and material scientists who construct and test the MOFs is crucial for advancing this technology. researchgate.net This synergy enables the rational design of materials with precisely controlled structures and functions, driven by the molecular properties of building blocks like this compound.

Q & A

Basic Research Questions

Q. What safety protocols should be prioritized when handling 3-chlorobenzophenone in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., N95 masks) when aerosolization is likely during synthesis or purification steps .
  • Skin/Eye Protection : Wear nitrile gloves (tested for chemical resistance via ASTM F739 standards) and safety goggles with side shields to prevent accidental exposure .
  • Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste under local regulations .
  • Storage : Store in a locked, dry cabinet away from oxidizers and acids to prevent unintended reactions .

Q. What are the standard synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 3-chlorobenzoyl chloride with benzene in the presence of AlCl₃ (1:1.2 molar ratio) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2) .
  • Purification : Recrystallize crude product from ethanol/water (70:30 v/v) to achieve >98% purity (confirmed by HPLC with UV detection at 254 nm) .
  • Common Contaminants : Residual AlCl₃ or unreacted starting materials can be removed via aqueous washes (5% HCl followed by NaHCO₃ neutralization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use ¹H NMR (CDCl₃, 400 MHz) to confirm substitution patterns: aromatic protons appear as a multiplet (δ 7.2–8.1 ppm), and the carbonyl group (C=O) resonates at ~195 ppm in ¹³C NMR .
  • Mass Spectrometry : Electron ionization (EI-MS) at 70 eV yields a molecular ion peak at m/z 216 (M⁺) with characteristic fragment ions (e.g., m/z 181 from Cl loss) .
  • FT-IR : Key peaks include C=O stretch at ~1660 cm⁻¹ and C-Cl stretch at 750 cm⁻¹ .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the environmental fate or bioactivity of this compound?

  • Methodological Answer :

  • QSAR Parameters : Use logP (1.55) and molar refractivity (58.6) to model hydrophobicity and reactivity. Validate predictions against experimental toxicity data (e.g., EC50 in Daphnia magna) .
  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate electron density maps, identifying reactive sites for electrophilic substitution .
  • Environmental Persistence : Simulate hydrolysis pathways using EPI Suite™; half-life in water exceeds 60 days due to stable aryl-chlorine bonds .

Q. How should researchers address contradictory data in degradation studies of this compound under UV irradiation?

  • Methodological Answer :

  • Experimental Design : Control variables such as light intensity (use a calibrated UV-A lamp at 365 nm) and solvent polarity (e.g., compare degradation rates in acetonitrile vs. water) .
  • Analytical Consistency : Quantify degradation products via LC-MS/MS with isotopically labeled internal standards (e.g., d₅-3-chlorobenzophenone) to correct for matrix effects .
  • Statistical Validation : Apply Benjamini-Hochberg correction (FDR < 0.05) to mitigate false positives when analyzing multiple degradation intermediates .

Q. What advanced separation techniques resolve this compound from structurally similar contaminants in environmental samples?

  • Methodological Answer :

  • HPLC Optimization : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient elution (acetonitrile:water 60–90% over 20 min) and diode-array detection (DAD) at 270 nm .
  • SPE Enrichment : Preconcentrate samples using Strata-X cartridges (200 mg/6 mL), eluting with 5 mL dichloromethane. Recovery rates exceed 85% for concentrations ≥10 ppb .
  • GC-MS Confirmation : Derivatize with BSTFA to enhance volatility; monitor m/z 216 (M⁺) and 181 (M⁺–Cl) with selective ion monitoring (SIM) .

Methodological Notes

  • Safety Compliance : All protocols must align with OSHA HCS and GHS Rev. 3 guidelines for hazardous chemical handling .
  • Data Reproducibility : Report reaction conditions (e.g., solvent purity, catalyst grade) in detail to enable cross-validation .
  • Ethical Disposal : Collaborate with certified waste management facilities for incineration (≥1200°C) to prevent environmental release of chlorinated byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.